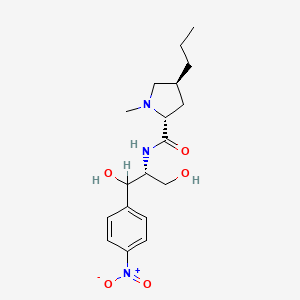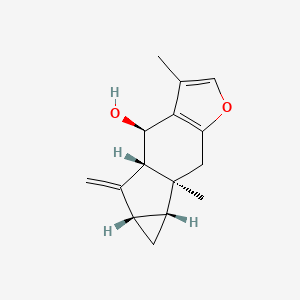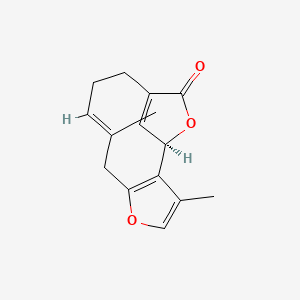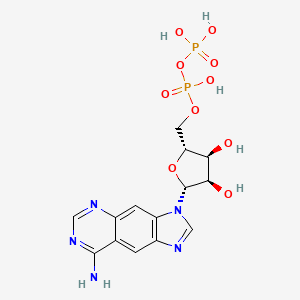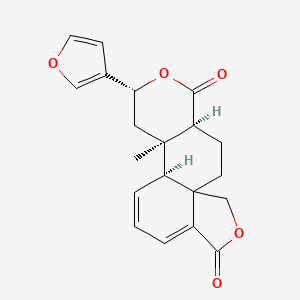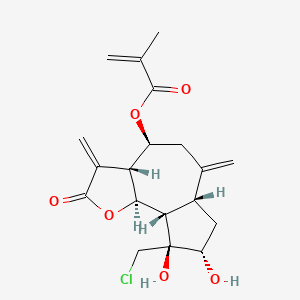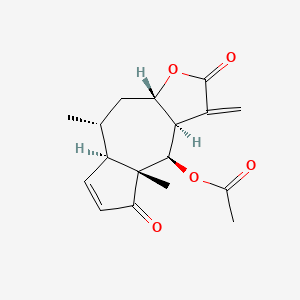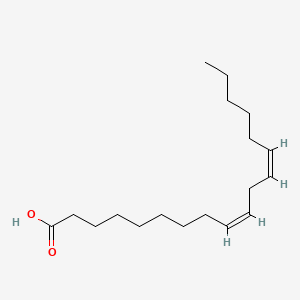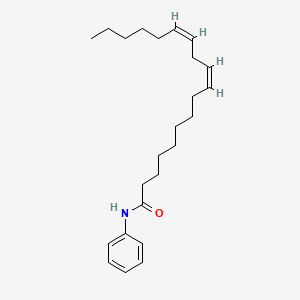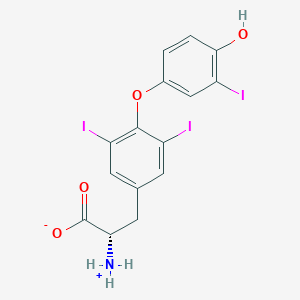
Liothyronine
Descripción general
Descripción
Liothyronine is a man-made form of a hormone that is normally produced by your thyroid gland to regulate the body’s energy and metabolism . It is used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone . It is also used to help decrease the size of enlarged thyroid glands (goiter) and treat thyroid cancer . Liothyronine is also used in some medical tests to help diagnose problems with the thyroid gland .
Synthesis Analysis
Liothyronine is the active form of thyroxine which is composed in a basic chemical structure by a tyrosine with bound iodine . Most of the 3,3’,5-triiodo-L-thyronine in the body is generated by mono-deiodination of L-thyroxine in the peripheral tissues . All T4 and about 20% of T3 synthesis takes place in the thyroid gland, with approximately 100 and 30 μg synthesized daily, respectively .
Molecular Structure Analysis
Liothyronine has a molecular formula of C15H12I3NO4 and a molecular weight of 650.97 g/mol . It is an iodothyronine compound having iodo substituents at the 3-, 3’- and 5-positions . Its metabolic activity is about 3 to 5 times that of L-thyroxine .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Management of Hypothyroidism
Liothyronine is used in the management of hypothyroidism, a common endocrine disorder . It is often used in combination with levothyroxine (LT4) for patients who continue to suffer from persistent symptoms of hypothyroidism despite normal TSH levels . This combination therapy has been shown to alleviate symptoms such as brain fog, depression, and inability to lose weight .
Supplement to Levothyroxine Therapy
Recent studies have indicated a role for supplementing levothyroxine with liothyronine in patients to address the residual symptoms of hypothyroidism . This is particularly beneficial for a subset of patients comprising 5% to 15% of hypothyroid patients who have a poor quality of life due to residual symptoms of hypothyroidism .
Pharmacokinetic and Pharmacodynamic Properties
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of liothyronine is crucial for designing therapeutic regimens that can simulate normal thyroid hormone secretion while avoiding excursions in the T3 serum concentration . Research has been conducted to characterize the PK and PD of combined preparations of LT4 and sustained-release liothyronine (SR-T3) in hypothyroid patients .
Combined Treatment with Sustained-Release Liothyronine
Combined treatment with a single dose of SR-T3 plus LT4 is associated with increased serum T3/T4 ratio and minimal excursions in serum T3 concentration during 24 hours . This suggests that incorporating sustained-release T3 in the management of hypothyroidism may be beneficial .
Role in Quality of Life Improvement
Liothyronine treatment has been shown to improve the quality of life in hypothyroid patients . While the majority of patients on levothyroxine therapy are asymptomatic, 5-10% of patients present residual symptoms despite normal thyroid tests . Liothyronine treatment can help alleviate these symptoms and improve the patient’s quality of life .
Future Research Directions
There is ongoing research into the potential benefits of liothyronine treatment, particularly in combination with levothyroxine, for managing hypothyroidism . Future research directions include further investigation into the PK and PD properties of liothyronine, as well as its role in improving the quality of life for hypothyroid patients .
Mecanismo De Acción
Target of Action
Liothyronine, also known as T3, is a thyroid hormone that is normally produced by the thyroid gland . The primary targets of Liothyronine are the thyroid receptors attached to DNA . These receptors play a crucial role in controlling DNA transcription and protein synthesis .
Mode of Action
Liothyronine exerts its physiologic effects by controlling DNA transcription and protein synthesis . This effect on DNA is obtained by the binding of Liothyronine to the thyroid receptors attached to DNA . This interaction with its targets leads to changes at the molecular level, influencing various biological processes.
Biochemical Pathways
Liothyronine is involved in increasing the basal metabolic rate of carbohydrates, fats, and proteins . It acts on DNA by entering the cell followed by attaching itself to thyroid receptor proteins, resulting in a hormone nuclear receptor complex . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .
Pharmacokinetics
Liothyronine is almost totally absorbed, with 95 percent absorption occurring within 4 hours . The onset of activity of Liothyronine sodium occurs within a few hours, and the maximum pharmacologic response occurs within 2 or 3 days . In comparison to Levothyroxine (T4), Liothyronine has a faster onset of action as well as a shorter biological half-life .
Result of Action
The administration of Liothyronine leads to several molecular and cellular effects. It is used to replace insufficient hormonal production and restore T3 plasma levels . The lack of Liothyronine can be presented as a pale and puffy face, coarse, brittle hair, dry skin, croaky voice, and constipation as well as irregular periods, drowsiness, and lethargy .
Action Environment
The action, efficacy, and stability of Liothyronine can be influenced by various environmental factors. For instance, certain conditions such as concomitant diseases, interfering medications and foods, switch of brands, and noncompliance can hamper the bioavailability of Liothyronine . Therefore, it’s important to consider these factors when administering Liothyronine.
Safety and Hazards
Liothyronine can cause damage to organs (cardiovascular system) and through prolonged or repeated exposure (thyroid gland). It is suspected of damaging fertility or the unborn child . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Relevant Papers
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023216 | |
| Record name | 3,5,3'-Triiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Liothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4), Very slightly soluble, In water, 3.958 mg/l at 37 °C., Soluble in dilute alkalies with the formation of a brownish, water-soluble, sodium salt. Insoluble in propylene glycol. | |
| Record name | SID11532858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Liothyronine replaces endogenous thyroid hormone and then exerts its physiologic effects by controlling DNA transcription and protein synthesis. This effect on DNA is obtained by the binding of liothyronine to the thyroid receptors attached to DNA. Exogenous liothyronine exerts all the normal effects of the endogenous thyroid T3 hormone. Hence, it increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues, aids in myelination of nerves and development of synaptic processes in the nervous system and enhances carbohydrate and protein metabolism., LIOTHYRONINE IS ONLY LOOSELY BOUND TO PLASMA PROTEINS & HENCE DOES NOT ELEVATE PLASMA BOUND IODINE SIGNIFICANTLY...PBI MAY ACTUALLY BE LOWERED, BECAUSE OF HOMEOSTATIC DECR IN THYROXINE RELEASE FROM THYROID GLAND., TRIIODOTHYRONINE INCR METABOLIC RATE & OXYGEN CONSUMPTION OF ANIMAL TISSUES. | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Liothyronine | |
Color/Form |
CRYSTALS | |
CAS RN |
15785-49-6, 6893-02-3 | |
| Record name | L-Tyrosine, O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-, labeled with iodine-125 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triiodothyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Liothyronine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liothyronine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00279 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5,3'-Triiodothyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Liothyronine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIOTHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06LU7C9H1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LIOTHYRONINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3110 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Liothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does liothyronine exert its effects within the body?
A1: Liothyronine acts as an agonist of thyroid hormone receptors, primarily located in the nucleus of cells []. Binding to these receptors influences the expression of genes involved in a wide range of metabolic processes, including growth, development, and energy expenditure [, ].
Q2: What are the downstream effects of liothyronine binding to thyroid hormone receptors?
A2: Liothyronine binding can lead to diverse effects, including increased protein synthesis, enhanced glucose uptake in certain tissues [], and stimulation of lipid metabolism [, ].
Q3: What is the molecular formula and weight of liothyronine?
A3: Liothyronine sodium has the molecular formula C15H11I3NNaO4 and a molecular weight of 672.96 g/mol [].
Q4: Is there spectroscopic data available for liothyronine?
A4: Yes, analytical techniques like differential pulse polarography have been employed to quantify liothyronine in various samples [].
Q5: What challenges are associated with formulating stable liothyronine solutions?
A5: Liothyronine can degrade in certain solutions like phosphate-buffered saline. Research has explored alternative formulations, such as those using methanolic sodium hydroxide, to enhance stability, particularly during storage and transport [].
Q6: How does temperature affect the stability of liothyronine solutions?
A6: Studies show improved stability of liothyronine in a methanolic sodium hydroxide solution when stored at -25°C and 4°C compared to phosphate-buffered saline. Notably, stability at 4°C was deemed sufficient, facilitating easier transport while maintaining the cold chain [].
Q7: What is the typical pharmacokinetic profile of liothyronine?
A7: Liothyronine exhibits rapid absorption following oral administration, with peak serum concentrations observed around 2.5 hours after a single dose. Its short half-life necessitates frequent dosing to maintain therapeutic levels [].
Q8: How does the pharmacokinetic profile of liothyronine differ from levothyroxine?
A8: Liothyronine exhibits a faster onset and shorter duration of action compared to levothyroxine, which is converted to liothyronine in the body [].
Q9: How does a single dose of liothyronine affect heart rate and TSH levels?
A9: A single dose of liothyronine can transiently increase heart rate, peaking approximately 5 hours post-administration. TSH suppression begins around 2 hours post-dose, reaching its lowest point at 12 hours, and remaining suppressed for 2–3 days [].
Q10: What is the primary clinical use of liothyronine?
A10: Liothyronine is primarily prescribed to treat hypothyroidism, a condition characterized by insufficient thyroid hormone production [, ].
Q11: Is there evidence supporting the use of liothyronine in combination with levothyroxine for hypothyroidism?
A11: While some patients report preference for combination therapy [], clinical trials have yielded mixed results regarding its superiority over levothyroxine monotherapy in terms of well-being, general health, quality of life, and lipid profiles [, , , , , , ].
Q12: Has liothyronine been investigated for its potential in treating conditions other than hypothyroidism?
A12: Yes, research suggests liothyronine may have potential as an adjunctive therapy for depression, particularly in combination with antidepressants like tricyclic antidepressants and selective serotonin reuptake inhibitors [, , ].
Q13: Are there any genetic factors that might influence the response to liothyronine?
A13: Research suggests individuals with a specific polymorphism in the deiodinase 2 (D2) gene, responsible for converting thyroxine to triiodothyronine in the brain, might experience greater symptom improvement with combined levothyroxine and liothyronine therapy compared to levothyroxine alone [].
Q14: Has liothyronine shown potential in managing specific complications associated with other medical conditions?
A14: A case study reported that liothyronine might improve glycemic control in patients with insulin receptor mutations by potentially increasing brown adipose tissue activity and volume, although further research is needed to confirm this finding [].
Q15: What are the potential risks associated with liothyronine therapy?
A15: Liothyronine therapy requires careful monitoring due to the risk of iatrogenic thyrotoxicosis, particularly in cases of compounding errors or improper dosage. Clinical manifestations of thyrotoxicosis, such as cardiovascular complications and neurological symptoms, may necessitate prompt intervention [].
Q16: Are there specific safety considerations for liothyronine use in adolescents?
A16: Yes, careful monitoring is crucial in adolescents due to their developing endocrine systems. The rapid onset of action of liothyronine warrants close attention to clinical signs and symptoms of thyrotoxicosis, as these may precede laboratory detection [].
Q17: Have there been efforts to develop targeted delivery systems for liothyronine?
A17: While specific targeted delivery systems for liothyronine are not extensively discussed in the provided research, it represents an active area of investigation within drug delivery research to enhance the therapeutic index of various drugs.
Q18: Are there specific biomarkers currently used to monitor liothyronine therapy effectiveness?
A18: Currently, monitoring primarily relies on clinical symptom resolution and thyroid function tests, including TSH, free T3, and free T4 levels [, ]. Research into more specific biomarkers to predict efficacy, monitor treatment response, and identify adverse effects is ongoing.
Q19: What analytical methods are employed to quantify liothyronine in biological samples?
A19: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely utilized technique due to its high sensitivity and selectivity. This method allows for the simultaneous quantification of levothyroxine and its metabolite, liothyronine, in human serum [].
Q20: What are the challenges associated with measuring endogenous levels of levothyroxine and liothyronine in pharmacokinetic studies?
A20: Accurately quantifying endogenously present analytes is crucial for determining drug efficacy and therapeutic doses. The presence of interfering compounds in biological matrices necessitates the development of highly sensitive and specific analytical methods [].
Q21: What resources are available for researchers studying liothyronine?
A21: Numerous research databases, including PubMed and Semantic Scholar, offer access to a wealth of scientific literature on liothyronine. Additionally, collaborations between clinicians and basic science researchers are crucial to advancing our understanding and optimizing its therapeutic applications.
Q22: How has the use of liothyronine evolved over time?
A22: Early research primarily focused on understanding the pharmacological properties of liothyronine and its use in treating hypothyroidism []. Over time, research expanded to explore its potential in other conditions, such as depression [], and to investigate the impact of genetic variations on treatment response [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



